6-Bromo-2-methylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Medicinal Research
The quinoline ring system is a vital pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.govresearchgate.net Its rigid, planar structure provides a foundation for the development of molecules that can intercalate with DNA, inhibit enzymes, and modulate receptor activity. orientjchem.org The adaptability of the quinoline scaffold allows for the strategic placement of various functional groups, enabling chemists to fine-tune the compound's properties for specific therapeutic targets. orientjchem.orgnih.gov This has led to the discovery of quinoline-based drugs with applications across a spectrum of diseases. nih.gov The ongoing exploration of quinoline derivatives continues to yield novel compounds with promising preclinical and clinical results, cementing its status as a critical scaffold in the pursuit of new medicines. nih.govorientjchem.org
Overview of 6-Bromo-2-methylquinoline within the Landscape of Halogenated Heterocyclic Compounds Research
Halogenated heterocycles are crucial intermediates in organic synthesis, offering a reactive handle for further chemical transformations. The incorporation of a bromine atom, as seen in this compound, introduces a site for various cross-coupling reactions, nucleophilic substitutions, and other modifications. chemimpex.com This positions this compound as a versatile precursor for the synthesis of more complex molecules. chemimpex.comcymitquimica.com Research into this specific compound contributes to the broader understanding of how halogenation impacts the reactivity and potential utility of quinoline derivatives. cymitquimica.com Its study provides insights into the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. chemimpex.com
Physicochemical Properties of this compound
The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its physical and chemical identity.
| Property | Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 101-105 °C |
| Boiling Point | 299.7 ± 20.0 °C at 760 mmHg |
| CAS Number | 877-42-9 |
Data sourced from multiple references. chemsrc.comchemicalbook.comsigmaaldrich.comcymitquimica.com
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, with the Doebner-von Miller reaction being a prominent example. This reaction typically involves the condensation of 4-bromoaniline (B143363) with crotonaldehyde (B89634) under acidic conditions. chemicalbook.comechemi.com Another synthetic approach involves the use of a silver(I)-exchanged Montmorillonite K10 catalyst in the reaction between an amine and an aldehyde. echemi.com
The reactivity of this compound is largely influenced by the presence of the bromine atom on the quinoline ring. This bromine atom serves as a versatile functional group, enabling a range of chemical transformations. It can participate in nucleophilic substitution reactions and is a key substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemimpex.com These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a diverse array of substituted quinoline derivatives. chemimpex.com The methyl group at the 2-position can also undergo oxidation to form the corresponding carboxylic acid or aldehyde.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, has been used to study the compound's fundamental vibrational modes. ultraphysicalsciences.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. echemi.comresearchgate.net The 1H NMR spectrum of this compound typically shows a characteristic singlet for the methyl protons and a series of multiplets in the aromatic region corresponding to the protons on the quinoline ring. echemi.com
Solubility Profile
The solubility of this compound has been studied in various solvents. It exhibits moderate solubility in organic solvents like toluene (B28343), ethyl acetate, acetone (B3395972), and acetonitrile. acs.org Its solubility is lower in polar protic solvents such as methanol (B129727) and ethanol, and it is sparingly soluble in water. acs.org The solubility data is crucial for designing crystallization processes and for optimizing reaction conditions in different solvent systems. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRYQSKJZVQJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335100 | |
| Record name | 6-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-42-9 | |
| Record name | 6-Bromo-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 6-bromo-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6-Bromo-2-methylquinoline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms of 6 Bromo 2 Methylquinoline and Its Derivatives
Conventional Synthesis Approaches
The classical methods for quinoline (B57606) synthesis, many of which were developed in the late 19th century, remain fundamental to the construction of this heterocyclic system. These reactions typically involve the condensation and subsequent cyclization of aniline (B41778) precursors with carbonyl compounds.
The Knorr quinoline synthesis is a robust and widely utilized method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from β-ketoanilides under acidic conditions. researchgate.net This approach has been successfully applied to the synthesis of derivatives of 6-bromo-2-methylquinoline.
A key application of the Knorr synthesis in this context is the reaction between a β-keto ester, such as ethyl acetoacetate (B1235776), and 4-bromoaniline (B143363). researchgate.net This initial step involves the condensation of the aniline with the β-keto ester to form a β-ketoanilide intermediate. The subsequent step is an acid-catalyzed intramolecular cyclization of the anilide, which, after dehydration, yields the quinolin-2-one.
In a specific example, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a precursor that can be converted to derivatives of this compound, is achieved through this pathway. The reaction of 4-bromoaniline with ethyl acetoacetate first forms the corresponding anilide, N-(4-bromophenyl)-3-oxobutanamide. This intermediate is then cyclized in the presence of a strong acid like polyphosphoric acid (PPA) to afford 6-bromo-4-methylquinolin-2(1H)-one.
The efficiency of the Knorr synthesis is highly dependent on the reaction conditions for both the anilide formation and the cyclization steps. Research has focused on optimizing these parameters to maximize yields and minimize the formation of byproducts.
For the anilide formation step, studies have shown that the choice of solvent and catalyst is crucial. For instance, using acetic acid as both the solvent and catalyst at temperatures between 80–100°C for 6–8 hours can yield the anilide intermediate in up to 72% yield. It has been noted that prolonged heating or higher temperatures can promote the formation of an undesired crotonate byproduct. The use of tert-butyl acetoacetate has been found to be advantageous in some cases, as the tert-butyl alcohol generated during the reaction is less likely to interfere with the condensation process, leading to higher yields of the desired anilide. researchgate.net
The cyclization of the β-ketoanilide is typically achieved using strong acids. Polyphosphoric acid (PPA) is a common choice, with optimal conditions for the cyclization of N-(4-bromophenyl)-3-oxobutanamide to 6-bromo-4-methylquinolin-2(1H)-one being heating at 120–140°C for 2–3 hours, which can result in an 85% yield. The presence of electron-withdrawing groups like bromine on the aniline ring can slow down the rate of cyclization but often improves the regioselectivity of the reaction.
Table 1: Optimization of Anilide Formation in Knorr Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 72 |
| Temperature (°C) | 80–100 | 72 |
| Reaction time (h) | 6–8 | 72 |
| Catalyst | None (self-catalyzed) | 72 |
Table 2: Cyclization Conditions for Knorr Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid | Polyphosphoric acid | 85 |
| Temperature (°C) | 120–140 | 85 |
| Reaction time (h) | 2–3 | 85 |
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a base. rsc.orgmetu.edu.tr This method can be employed to synthesize precursors to this compound.
The reaction mechanism begins with the base-catalyzed hydrolysis of the isatin to an isatoic acid derivative. This is followed by condensation with the carbonyl compound (e.g., a ketone) to form an imine, which then rearranges to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. iipseries.org
For the synthesis of a this compound derivative, 5-bromoisatin (B120047) is reacted with acetone (B3395972) in the presence of a base like potassium hydroxide (B78521). lew.ro This reaction yields this compound-4-carboxylic acid. In one study, this reaction was carried out by refluxing the reactants for 8 hours, affording the product in an 85% yield. lew.ro This carboxylic acid derivative can then be subjected to further chemical modifications. The use of microwave irradiation has been explored to improve reaction times and yields in Pfitzinger reactions. lew.ro
Table 3: Pfitzinger Synthesis of this compound-4-carboxylic acid lew.ro
| Isatin Derivative | Carbonyl Compound | Base | Condition | Yield (%) |
|---|---|---|---|---|
| 5-Bromoisatin | Acetone | KOH | Reflux, 8h | 85 |
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org
To synthesize a 6-bromo-2,4-dimethylquinoline, 4-bromoaniline would be reacted with acetylacetone (B45752) (a β-diketone) in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid. iipseries.orgwikipedia.org The mechanism involves the initial condensation of 4-bromoaniline with one of the carbonyl groups of acetylacetone to form an enamine intermediate. Protonation of the remaining carbonyl group facilitates an intramolecular electrophilic aromatic substitution onto the bromoaniline ring, followed by dehydration to yield the final quinoline product. wikipedia.org
The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. Steric effects of the substituents can play a significant role in the rate-determining annulation step. wikipedia.org
The synthesis of this compound and its derivatives is often achieved through multi-step reaction sequences starting from readily available commercial precursors. 4-Bromoaniline is a common starting material for many of these routes.
One established method for the synthesis of this compound is the Doebner-Miller reaction, which is a variation of the Skraup synthesis. In this reaction, 4-bromoaniline is treated with crotonaldehyde (B89634) in the presence of an acid. A specific procedure involves heating 4-bromoaniline and crotonaldehyde with Ag(I)-exchanged Montmorillonite K10 clay at 120°C for 3 hours, which has been reported to produce this compound in an 81% yield. chemicalbook.com
Furthermore, a patented three-step synthesis describes the preparation of 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline from 3-benzyl-6-bromo-2-chloroquinoline, which itself is synthesized from N-(4-bromophenyl)-3-phenylpropanamide. google.com This highlights the utility of multi-step sequences in accessing more complex derivatives of the 6-bromoquinoline (B19933) scaffold.
Condensation-Cyclization Reactions of β-Keto Esters with Bromoanilines
Combes Synthesis and Related Cyclization Protocols
Modern and Sustainable Synthetic Techniques
In recent years, the principles of green chemistry have driven the development of more environmentally friendly and efficient methods for synthesizing quinoline derivatives. These include microwave-assisted synthesis and the use of solvent-free or environmentally benign reaction conditions.
Microwave-Assisted Synthesis of Quinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.roresearchgate.net The synthesis of quinoline derivatives, including those related to this compound, has benefited significantly from this technology. ijpsjournal.com
For instance, a one-pot synthesis of substituted quinolines can be achieved from o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O as a reductant under microwave irradiation without any solvent or catalyst. core.ac.uk This method avoids the need for harsh conditions and provides good to very good yields. core.ac.uk Similarly, the synthesis of 2,4-diaryl substituted quinoline derivatives has been reported via a three-component one-pot procedure using arylamines, aromatic aldehydes, and aryl ethylenes catalyzed by Lewis acid FeCl3 under solvent-free conditions, showcasing high atom economy. ynu.edu.cn
Microwave irradiation has also been successfully applied to the synthesis of ethyl this compound-4-carboxylate, significantly reducing reaction time and improving yield compared to conventional heating. lew.ro In the synthesis of N-oxide derivatives and their subsequent Claisen rearrangement to 2-acetoxyquinoline derivatives, microwave heating drastically reduced reaction times from hours to minutes and increased yields substantially. lew.roresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |
|---|---|---|
| N-oxide derivatives | 9-11 hours, 38-67% | 30-40 minutes, 57-84% |
| 2-acetoxyquinoline derivatives | 4 hours, 40-80% | 15-35 minutes, 60-100% |
Data sourced from Fatiha Belferdi et al. lew.ro
Development of Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of hazardous substances. ijpsjournal.com Several methodologies have been established for the synthesis of quinolines that align with these principles.
Solvent-free synthesis of quinolines has been achieved using a simple one-step heterogeneous catalytic cyclization of ketones and 2-aminobenzophenones with Hβ zeolite as a catalyst. rsc.org This approach offers a green alternative with the potential for catalyst recycling. rsc.org Another eco-friendly process involves the reaction of imines with styrene (B11656) under solvent-free and catalyst-free conditions. jocpr.com
Water, being a cheap, non-flammable, and naturally occurring solvent, has been utilized for the Friedländer synthesis of quinolines from 2-aminobenzaldehyde (B1207257) and various ketones or malononitrile (B47326) at 70°C without a catalyst. organic-chemistry.org This method provides high yields and demonstrates the potential of water to enhance reaction efficiency. organic-chemistry.org Furthermore, the use of inexpensive and non-toxic catalysts like FeCl3·6H2O in water has been reported for the one-pot synthesis of quinoline derivatives, offering advantages such as shorter reaction times, milder conditions, and better yields. researchgate.nettandfonline.com Biodegradable and recyclable choline (B1196258) hydroxide has also been employed for the greener synthesis of 4-aminoquinoline-2-ones through intramolecular cyclization. rsc.org
Chemical Transformations and Derivatization Strategies
The bromine atom at the 6-position of this compound is a key functional group that allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse derivatives.
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling of this compound with various arylboronic acids has been successfully demonstrated. nih.gov For instance, conditions have been developed for the coupling of lithium triisopropyl borates with aryl halides, and a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling of heterocycles like this compound has been established. nih.gov These reactions are often carried out in solvents like THF with water as a cosolvent. nih.gov Stereospecific cross-coupling reactions of secondary alkylboron nucleophiles with aryl chlorides, including derivatives of this compound, have also been achieved with high retention of stereochemistry. acs.org
The Buchwald-Hartwig amination of this compound with various amines has been explored using different solvents. mdpi.com Notably, the use of a bio-based solvent like eucalyptol (B1671775) has shown to provide better yields compared to traditional solvents such as toluene (B28343), xylene, and THF. mdpi.com
Table 2: Average Yields of Buchwald-Hartwig Reaction of this compound in Different Solvents
| Solvent | Average Yield (%) |
|---|---|
| Toluene | 70 |
| Xylene | 75 |
| THF | 60 |
| Eucalyptol | 89 |
Data sourced from Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles. mdpi.com
Nucleophilic Substitution Reactions
The bromine atom on the quinoline ring of this compound can be displaced by various nucleophiles. smolecule.comsmolecule.com This reactivity is fundamental to the derivatization of this compound. For example, the bromine can be substituted by nucleophiles like amines or thiols to create a range of derivatives. smolecule.com
A strategy for the polyfunctionalization of quinolines involves the nitration of bromoquinolines. semanticscholar.org The introduction of a nitro group can activate an adjacent bromo group for nucleophilic aromatic substitution (SNAr). semanticscholar.org For instance, 6-bromo-5-nitroquinoline, synthesized from 6-bromoquinoline, readily undergoes nucleophilic substitution with morpholine (B109124) and piperazine (B1678402) under microwave-assisted conditions. semanticscholar.org
Preparation of Quinolyl Hydrazones and Carbohydrazides
The synthesis of quinolyl hydrazones and carbohydrazides from this compound provides access to a class of compounds with significant biological interest. derpharmachemica.comsci-hub.se
The key intermediate, (6-bromo-2-methyl-quinolin-4-yl)-hydrazine, can be prepared from 4-bromoaniline through a multi-step process involving condensation-cyclization with ethyl acetoacetate to form 6-bromo-4-hydroxy-2-methylquinoline, followed by treatment with phosphorus oxychloride and subsequent reaction with hydrazine (B178648) hydrate (B1144303). derpharmachemica.comsci-hub.se This quinoline hydrazine can then be condensed with various aldehydes and ketones to furnish a diverse library of 6-bromo-2-methyl-4-(2-(1-arylethylidene)hydrazinyl)quinolines. derpharmachemica.comsci-hub.se
Similarly, This compound-4-carbohydrazide (B1269218) can be synthesized. chemicalbook.com This involves the preparation of the corresponding ethyl ester, ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate, from 6-bromoisatoic anhydride (B1165640) and ethyl acetoacetate. beilstein-journals.org The ester is then reacted with hydrazine hydrate to yield the desired carbohydrazide. researchgate.net These carbohydrazides can be further modified, for example, by reaction with isothiocyanates to form thiosemicarbazides, which can then be cyclized to form triazole or thiadiazole derivatives. researchgate.net
Introduction of Carboxylate and Ester Functionalities
The introduction of carboxylate and ester groups onto the this compound scaffold is a key transformation, enabling further derivatization. One prominent method begins with the synthesis of the corresponding carboxylic acid, which can then be esterified.
The Pfitzinger reaction is a foundational method for creating the quinoline core with a carboxylic acid at the 4-position. lew.ro This involves reacting 5-bromoisatin with a ketone, such as acetone, in the presence of a base like potassium hydroxide. This process yields this compound-4-carboxylic acid. lew.roresearchgate.net
Once the carboxylic acid is formed, it can be converted to various esters through standard esterification procedures. For instance, reacting the acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst (like sulfuric acid) under reflux conditions produces the corresponding methyl or ethyl ester. lew.roresearchgate.net Microwave-assisted synthesis has also been employed for these transformations, often resulting in shorter reaction times and high yields. lew.roresearchgate.net Ethyl this compound-4-carboxylate, a common derivative, is noted as a valuable intermediate for pharmaceuticals and agrochemicals. lookchem.com The functional groups on this ester provide multiple sites for further chemical modifications, including hydrolysis of the ester back to the carboxylic acid, coupling reactions at the bromine site, and functionalization of the methyl group. vulcanchem.com
| Reaction Type | Starting Material(s) | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Pfitzinger Reaction | 5-Bromoisatin, Acetone | Potassium Hydroxide (KOH) | This compound-4-carboxylic acid | lew.ro |
| Esterification | This compound-4-carboxylic acid, Ethanol | Sulfuric Acid (H₂SO₄), Reflux | Ethyl this compound-4-carboxylate | lew.ro |
| Esterification (Microwave) | This compound-4-carboxylic acid, Methanol | Sulfuric Acid (H₂SO₄), Microwave Irradiation | Methyl this compound-4-carboxylate | researchgate.net |
Synthesis of Quinoline-5,8-diones and Alkylamino Derivatives
Quinoline-5,8-diones are a class of compounds known for their redox activity and are important substructures in various biologically active molecules. The synthesis of these diones and their subsequent derivatization with alkylamino groups from quinoline precursors is a well-established field.
The synthesis often starts from a suitably substituted quinoline, such as an 8-hydroxyquinoline (B1678124) derivative. scienceopen.com For precursors like 7-bromo-2-methylquinoline, oxidation is required to form the 5,8-dione. mdpi.com This can be achieved using oxidizing agents like Fremy's salt (potassium nitrosodisulfonate). nih.gov The resulting quinone, such as 7-bromo-2-methylquinoline-5,8-dione (B11781591), is a versatile intermediate. mdpi.com
The bromine atom on the quinone ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, including alkylamino groups. The reaction of a bromo-quinoline-5,8-dione with different alkyl or aryl amines leads to the displacement of the bromine atom and the formation of amino-quinoline-5,8-dione derivatives. nih.gov For example, 7-bromo-quinoline-5,8-dione can be treated with amines to yield 6-amino-7-bromo-quinoline-5,8-diones or other substituted products, depending on the reaction conditions and the specific quinone used. Similarly, 7-bromo-2-methylquinoline-5,8-dione undergoes chemoselective displacement of the bromine atom when reacted with phenoxides, demonstrating the utility of this position for substitution. mdpi.com The introduction of these amino groups is crucial as it significantly influences the molecule's biological properties. nih.gov
| Reaction Type | Starting Material | Reagent(s) | Product Class | Reference |
|---|---|---|---|---|
| Oxidation | 8-Hydroxy-2-methylquinoline derivative | Fremy's Salt | Quinoline-5,8-dione | nih.gov |
| Nucleophilic Amination | 7-Bromo-quinoline-5,8-dione | Alkyl/Aryl Amines | Amino-quinoline-5,8-dione derivatives | |
| Nucleophilic Substitution | 7-Bromo-2-methylquinoline-5,8-dione | Phenols, K₂CO₃ | 7-Phenoxy-2-methylquinoline-5,8-dione derivatives | mdpi.com |
Formation of Fused Heterocyclic Systems, including Azepinoquinolines
This compound serves as a building block for the construction of more complex, fused heterocyclic systems. A notable example is the synthesis of azepino[1,2-a]quinolines. This transformation is achieved through the reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org The reaction proceeds via a complex pathway that results in the formation of a seven-membered azepine ring fused to the quinoline system. rsc.orgresearchgate.net
Investigation of Rearrangement Reactions (e.g., Claisen-type rearrangements)
Derivatives of this compound can undergo significant rearrangement reactions. A specific example is a Claisen-type nih.govnih.gov-sigmatropic rearrangement involving an N-oxide intermediate. lew.roresearchgate.net This process begins with the oxidation of the nitrogen atom in this compound-4-carboxylic acid using an oxidizing agent like hydrogen peroxide in acetic acid to form the corresponding N-oxide. lew.ro When this N-oxide is treated with acetic anhydride, it undergoes a rearrangement to yield 2-(acetoxymethyl)-6-bromoquinoline-4-carboxylic acid. lew.roresearchgate.net This reaction effectively transfers an oxygen atom from the nitrogen to the adjacent methyl group, which is then acetylated by the anhydride, demonstrating a powerful method for functionalizing the 2-methyl position. lew.ro
Mechanistic Investigations of this compound Reactions
Elucidation of Reaction Pathways using Tracer Studies (e.g., 13C NMR)
To understand the intricate mechanisms of reactions involving this compound, tracer studies using isotopic labeling have been employed. The formation of azepino[1,2-a]quinolines from the reaction of this compound with dimethyl acetylenedicarboxylate was investigated using a ¹³C label. rsc.org
In this study, the 2-methyl group of this compound was specifically labeled with ¹³C. After the reaction, the position of this label in the final azepinoquinoline product was determined using ¹³C NMR spectroscopy. The analysis revealed that the ¹³C label was located at either position 10 or 11 of the newly formed azepine ring. rsc.orgresearchgate.net This finding was critical as it ruled out a potential reaction pathway involving an ester shift. The result was, however, consistent with a mechanism that proceeds through a spiro intermediate, providing key insights into the reaction pathway. rsc.orgresearchgate.net
Analysis of Steric and Electronic Effects on Reaction Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical reactions are significantly governed by the steric and electronic effects of its substituents. The bromine atom at position 6 and the methyl group at position 2 exert distinct influences.
Electronic Effects : The bromine atom at the 6-position is an electron-withdrawing group due to its inductive effect (-I). smolecule.com This withdrawal of electron density deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution but can activate the ring for certain nucleophilic substitution reactions. Theoretical studies on substituted quinolines confirm that the introduction of substituents leads to a variation of charge distribution across the molecule, which consequently affects its structural and chemical properties. researchgate.net
Applications in Medicinal Chemistry and Pharmaceutical Development
6-Bromo-2-methylquinoline as a Key Intermediate and Building Block in Drug Discovery
This compound serves as a crucial starting material and building block in the creation of more complex molecules with potential therapeutic value. chemimpex.com Its structure, featuring a bromine atom at the 6-position and a methyl group at the 2-position of the quinoline (B57606) ring, offers enhanced reactivity and multiple sites for chemical modification. chemimpex.com This adaptability allows medicinal chemists to synthesize a diverse array of derivatives, tailoring them for specific biological targets. chemimpex.com Researchers utilize this compound as a key intermediate in the development of potential antimicrobial and anticancer agents. chemimpex.comcymitquimica.com The bromine atom, in particular, is valuable for its role in cross-coupling reactions and nucleophilic substitutions, facilitating the construction of novel and complex chemical entities. chemimpex.com
Derivatives such as Ethyl this compound-4-carboxylate and (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile are synthesized from this compound and are being explored for their potential in developing antiviral, antimalarial, and anticancer agents. lookchem.comsmolecule.com The versatility of this compound is further highlighted by its use in synthesizing precursors for various biologically active compounds, such as 6-bromo-4-hydroxy-2-methylquinoline and 4-chloro-6-bromo-2-methylquinoline.
Research on Antimicrobial Activities
The quinoline nucleus is a well-established pharmacophore in the design of antimicrobial agents. derpharmachemica.com Derivatives of this compound have been the subject of research to evaluate their efficacy against a spectrum of microbial pathogens. cymitquimica.comsmolecule.com
Evaluation of Antibacterial Efficacy against Gram-positive and Gram-negative Strains
Several studies have investigated the antibacterial potential of compounds derived from this compound. In one study, a series of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines were synthesized and tested against various bacterial strains. derpharmachemica.comresearchgate.net These compounds demonstrated a broad spectrum of antibacterial activity. derpharmachemica.comresearchgate.net The research highlighted that specific substitutions on the quinoline hydrazone structure could lead to significant antibacterial potency. derpharmachemica.com
Derivatives of this compound have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.comresearchgate.net The mechanism of action for quinoline derivatives often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to bacterial cell death. smolecule.com
| Compound Type | Gram-positive Strains Tested | Gram-negative Strains Tested | Observed Activity |
|---|---|---|---|
| 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Broad spectrum activity. derpharmachemica.comresearchgate.net |
Assessment of Antifungal Properties
In addition to antibacterial effects, derivatives of this compound have been assessed for their antifungal capabilities. The same series of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines were also evaluated against pathogenic fungi. derpharmachemica.comresearchgate.net The study included testing against Candida albicans and Fusarium pallidoroseum, revealing that these new bromo quinoline compounds possess a broad spectrum of antifungal activities. derpharmachemica.comresearchgate.net
The structural modifications on the this compound scaffold are crucial for the observed antifungal effects. derpharmachemica.com Research in this area continues to explore how different functional groups attached to the quinoline ring can enhance antifungal potency. researchgate.net
| Compound Type | Fungal Strains Tested | Observed Activity |
|---|---|---|
| 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | Candida albicans, Fusarium pallidoroseum | Broad spectrum of antifungal activities. derpharmachemica.comresearchgate.net |
Anticancer and Antitumor Investigations
The quinoline ring is a key structural feature in many anticancer agents. arabjchem.org Consequently, this compound has been investigated as a valuable intermediate for the synthesis of potential antineoplastic compounds. chemimpex.comcymitquimica.comsmolecule.com
Role as an Intermediate for Potential Antineoplastic Agents
The versatility of this compound allows for its use as a foundational structure in the synthesis of compounds with potential anticancer activity. chemimpex.comcymitquimica.comsmolecule.com Researchers have utilized it to create derivatives that are then screened for their cytotoxic effects against various cancer cell lines. smolecule.comsci-hub.se The presence of the bromine atom on the quinoline ring is considered important for the biological activity of these compounds. sci-hub.se
For instance, derivatives like 6-bromo-8-methoxy-2-methyl-4-quinolone (B11854280) have been explored for their potential anticancer effects. smolecule.com Similarly, other complex quinoline derivatives synthesized using this compound as a starting material have shown promise in preliminary anticancer studies. smolecule.com
Studies on the Induction of Cell Differentiation in Tumor Cell Lines
Research has explored the potential of quinoline compounds to induce differentiation in cancer cells, a process that can cause malignant cells to revert to a more normal phenotype and inhibit their proliferation. One study investigated the ability of several antiproliferative quinoline compounds to stimulate cell differentiation in MCF-7 human breast tumor cells. researchgate.net The findings indicated that these quinoline derivatives could induce lipid droplet accumulation, a marker of differentiation, and lead to a loss of the Ki67 antigen, which signals an exit from the cell cycle. researchgate.net While this study did not specifically name this compound, it highlights a mechanism by which quinoline derivatives, in general, can exert anticancer effects, suggesting a potential avenue for future research involving derivatives of this compound. cymitquimica.comresearchgate.net
Development of Tyrosine Kinase c-Met Inhibitors
The c-Met receptor tyrosine kinase is a well-established oncogene, and its dysregulation is a driving factor in numerous human cancers. researchgate.net The development of small molecule inhibitors that target c-Met is a key strategy in modern oncology. Research has shown that quinoline derivatives are effective c-Met kinase inhibitors. turkjps.orgarabjchem.org Specifically, 4-(2-fluorophenoxy) quinoline derivatives have been identified as a significant chemical class of c-Met inhibitors. turkjps.org While direct studies on this compound's c-Met inhibitory activity are not extensively detailed, the broader success of quinoline-based inhibitors underscores the potential of this scaffold. The design and synthesis of novel N-[4-(2-fluorophenoxy) pyridin-2-yl] cyclopropanecarboxamide (B1202528) derivatives as potential c-Met kinase inhibitors further highlight the modular nature of these compounds, where the quinoline core can be adapted to optimize binding and efficacy. turkjps.org
Exploration of Antimalarial and Antiviral Properties
Quinoline derivatives have a long and storied history in the fight against malaria, with quinine (B1679958) being one of the earliest and most famous examples. raco.cat This legacy continues with modern research exploring the antimalarial potential of new quinoline compounds. Derivatives of this compound have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. raco.cat For instance, a series of novel 6-bromo-2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives demonstrated notable activity against the W2 strain of P. falciparum. raco.cat
The versatility of the quinoline ring also extends to antiviral applications. While specific studies focusing solely on the antiviral properties of this compound are limited, the broader class of quinoline derivatives has shown promise against various viruses. For example, Chloroquine, a well-known antimalarial, also exhibits antiviral properties. smolecule.com The structural similarities suggest that derivatives of this compound could be valuable starting points for the development of new antiviral agents. lookchem.com
Investigation of Anti-inflammatory Potential
The anti-inflammatory properties of quinoline derivatives are another active area of investigation. smolecule.comcymitquimica.com Research has shown that certain quinoline compounds can exhibit significant anti-inflammatory effects. researchgate.net For example, in a study on N-substituted 4-amino-2-chloro-1,8-naphthyridine-3-carboxamides, which share structural motifs with quinolines, several compounds demonstrated high anti-inflammatory activity in a carrageenan-induced paw edema assay in rats. researchgate.net This suggests that the quinoline scaffold, and by extension this compound, can be a fruitful starting point for the design of new anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design.
Structure-Activity Relationship (SAR) studies on quinoline derivatives have provided crucial insights into how modifications to the core structure influence their biological effects. researchgate.net The bromine atom at the 6-position and the methyl group at the 2-position of this compound are key handles for synthetic modification. cymitquimica.com
For instance, in the development of mGluR1 antagonists, it was found that hydrophobic substituents at the C2 position, such as pyrrolidine (B122466) and piperidine (B6355638) groups, enhanced activity. vulcanchem.com Conversely, methoxy (B1213986) substitution at C2 reduced potency, highlighting the critical role of the amino group in receptor interaction. vulcanchem.com At the C6 position, smaller alkyl amides were found to improve activity compared to bulkier aryl substituents. vulcanchem.com
The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives:
| Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |
| C2 | Hydrophobic (pyrrolidine, piperidine) | Enhanced mGluR1 antagonism | vulcanchem.com |
| C2 | Methoxy group | Reduced potency (mGluR1 antagonism) | vulcanchem.com |
| C6 | Small alkyl amides | Improved activity | vulcanchem.com |
| C6 | Bulky aryl substituents | Reduced activity | vulcanchem.com |
The insights gained from SAR studies are directly applied to the rational design of ligands for specific biological targets. ijpsjournal.com Pharmacophore modeling, a computational technique, helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net This allows for the design of molecules with improved potency and selectivity.
For example, based on a pharmacophore model for antimalarial activity, novel 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines were designed and synthesized, showing good blood schizonticidal activity. researchgate.net In another instance, computer-aided drug design was used to screen for nonpeptidic inhibitors of Falcipain-2, a key enzyme in Plasmodium falciparum. This led to the identification of several promising quinoline-based hits, including a derivative of 6-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbaldehyde. nih.gov
The rational design process often involves leveraging specific chemical properties of the substituents. The bromine atom on this compound, for example, can participate in cross-coupling reactions, allowing for the introduction of diverse molecular fragments to probe the binding pockets of target proteins. smolecule.com
Applications in Organic Synthesis, Catalysis, and Advanced Materials Science
Role as an Advanced Building Block in Complex Organic Synthesis
6-Bromo-2-methylquinoline serves as a fundamental building block in the synthesis of more intricate organic molecules. chemimpex.comcymitquimica.com Its structure is a key intermediate in the creation of a variety of bioactive molecules. chemimpex.com The presence of the bromine atom allows for numerous substitution reactions, enabling the creation of a diverse range of derivatives.
The compound's utility is demonstrated in its role as a starting material for multi-step syntheses. For instance, it is the initial reactant in a three-step synthesis to produce 2-(2-benzothiazoyl)-phenylethynylquinoline (QBT), a fluorescent probe for mercury(II) ions. researchgate.netresearchgate.net This process highlights the compound's adaptability in constructing complex molecular architectures. Furthermore, derivatives of this compound, such as 6-bromo-2-chloro-4-methylquinoline, are synthesized and used as starting materials for further chemical transformations. researchgate.net
The reactivity of this compound is also harnessed in various named reactions. For example, it can be synthesized through the Doebner-von Miller reaction, a classic method for preparing quinolines. This involves the reaction of 4-bromoaniline (B143363) with crotonaldehyde (B89634). The compound itself can then participate in further reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds and create more complex aryl-substituted derivatives.
The following table summarizes key reactions where this compound acts as a crucial building block:
Table 1: Synthetic Applications of this compound
| Starting Material | Reagents | Product | Application of Product |
| This compound | 1-methoxy-4-vinylbenzene, PdCl2(PPh3)2, K2CO3 | (E)-6-(4-methoxystyryl)-2-methylquinoline | Intermediate for fluorescent probes rsc.org |
| This compound | Phenylacetylene, other reagents in multi-step synthesis | 2-(2-benzothiazoyl)-phenylethynylquinoline (QBT) | Fluorescent probe for Hg(II) researchgate.netresearchgate.net |
| 4-bromoaniline | Crotonaldehyde, 6N HCl | This compound | Versatile chemical intermediate rsc.org |
| 4-bromoaniline | Ethyl acetoacetate (B1235776), polyphosphoric acid | 6-bromo-4-hydroxy-2-methyl quinoline (B57606) | Precursor to other quinoline derivatives derpharmachemica.com |
Catalytic Applications in Organic Transformations
The unique electronic and structural properties of this compound and its derivatives lend themselves to applications in catalysis, particularly in activating substrates and facilitating chemical transformations.
Halogen bonding is a noncovalent interaction that has gained attention in organocatalysis. researchgate.net In this context, the bromine atom in this compound can act as a halogen bond donor, activating substrates in a similar manner to hydrogen bonding. ntu.edu.sgthieme-connect.de Research has shown that iodonium (B1229267) salts can serve as effective halogen bond donor catalysts for the reduction of quinolines. researchgate.net NMR studies have been used to investigate the interaction between this compound and a dibenziodolium triflate activator, providing evidence for the role of halogen bonding in these catalytic processes. researchgate.net The strength of this halogen bond can be modulated by the substituents on the quinoline ring, influencing the catalytic activity. ntu.edu.sg
Quinolines can be reduced to their corresponding tetrahydroquinoline derivatives, and this compound is a substrate in these important transformations. The reduction of the quinoline ring can be achieved using various reducing agents. For example, the reduction of 2-substituted quinolines can be efficiently carried out at room temperature using a Hantzsch ester as the reductant, a reaction that can be catalyzed by halogen bond donors. researchgate.net The reduction of the quinoline ring in compounds like 2-bromo-6-methylquinoline (B188506) to its tetrahydroquinoline derivative can be accomplished with reducing agents such as lithium aluminum hydride. These reductive processes are crucial for creating saturated heterocyclic systems that are prevalent in many biologically active compounds.
Exploration in Organocatalysis and Halogen Bonding Catalysis
Development of Advanced Materials
The incorporation of this compound into larger molecular structures has led to the development of advanced materials with specific, enhanced properties.
The properties of this compound make it a suitable component for integration into polymers and coatings to enhance their performance. chemimpex.comchemimpex.com When incorporated into polymer formulations, it can improve durability and resistance to environmental degradation. Research has indicated that its inclusion can lead to enhanced thermal stability and mechanical properties of the resulting polymeric materials. For example, a study on a material incorporating a 6-bromo-2-chloroquinoline (B23617) moiety, a close derivative, showed a 20% improvement in thermal stability and a 15% enhancement in mechanical strength. Furthermore, the synthesis of oligophenylene (bisquinoline) designs using this compound through mechanochemical methods has been explored for creating materials for organic light-emitting diodes (OLEDs). researchgate.net
Table 2: Impact of 6-Bromo-2-chloroquinoline on Material Properties
| Property | Enhancement |
| Thermal Stability | Improved by 20% |
| Mechanical Strength | Enhanced by 15% |
This compound is a valuable precursor in the synthesis of fluorescent probes for biological imaging. chemimpex.comchemimpex.com These probes are instrumental for visualizing cellular processes, which is vital for studying diseases at the molecular level. chemimpex.com The synthesis of the fluorescent probe 2-(2-benzothiazoyl)-phenylethynylquinoline (QBT), designed for the detection of Hg(II) ions, starts from this compound. researchgate.netresearchgate.net This probe operates on an intramolecular charge transfer (ICT) mechanism and exhibits a significant red shift in its emission spectrum upon binding to mercury ions, making it useful for ratiometric imaging in live cells. researchgate.net
Another example involves the synthesis of two-photon fluorescent zinc sensors, 6-MPQ and 6-MPVQ, where this compound is a key starting material. rsc.org These probes are synthesized through a series of reactions including a Heck coupling and subsequent functionalization to attach a zinc-chelating moiety. rsc.org These sensors are designed for imaging zinc ions in biological systems. rsc.org The derivatives of this compound are also explored for creating fluorescent labeling compounds used in various research and diagnostic applications. lookchem.com
Synthesis of Fluorescent Probes for Biological Imaging
Design and Characterization of Multiphoton Activable Quinoline Derivatives
The development of multiphoton activatable compounds, or "caged" compounds, is a significant area of research, particularly for applications in biology and microfabrication where precise three-dimensional control of chemical reactions is required. google.com this compound (also known as 6-bromoquinaldine) serves as a crucial starting material for the synthesis of such advanced quinoline derivatives. google.comactascientific.com
The synthetic utility of 6-bromoquinaldine lies in the reactivity of both the methyl group and the bromine-substituted aromatic ring. The methyl group at the C2 position can be oxidized to form an aldehyde, 6-bromoquinoline-2-carbaldehyde (B1289356). google.comrsc.org This aldehyde is a key intermediate that can be further modified. For instance, it can be reduced to its corresponding primary alcohol, (6-bromo-2-yl)-methanol, using a reducing agent like sodium borohydride. google.com
These functionalized bromo-quinolines are then used to construct more complex multiphoton-sensitive probes. rsc.org A common strategy involves linking two quinoline units to create a quadrupolar structure, which can enhance two-photon absorption (TPA) properties. rsc.orgresearchgate.net The bromine atom on the quinoline ring can be replaced or modified in subsequent steps, for example, through cyanation using copper cyanide, to fine-tune the electronic properties of the final molecule. rsc.org
The design principle involves creating molecules that can absorb two photons of near-infrared (NIR) light simultaneously, leading to the release of a caged bioactive molecule or initiating a localized chemical change. google.com This process is highly sought after for its ability to provide high spatial resolution and deeper tissue penetration compared to single-photon activation. researchgate.net
Table 1: Synthesis and Characterization of Intermediates from 6-Bromoquinaldine
| Intermediate Compound | Synthesis Step | Characterization Data (m/z) | Source |
|---|---|---|---|
| 6-bromo-quinoline-2-carbaldehyde | Oxidation of 6-bromoquinaldine with Selenium dioxide. google.com | ESI m/z: 236 (M+H)⁺ | google.com |
| (6-bromo-2-yl)-methanol | Reduction of 6-bromoquinoline-2-carbaldehyde with Sodium borohydride. google.com | ESI m/z: 238.0, 240.0 (M+H)⁺ | google.com |
Characterization data confirms the successful synthesis of key intermediates used in the development of multiphoton activatable probes.
Applications in the Production of Dyes and Pigments
The quinoline scaffold is a component of many synthetic dyes, and its derivatives are important intermediates in the dye industry. echemi.com this compound and its derivatives are utilized as building blocks in the synthesis of dyes and pigments. echemi.comlookchem.com The chemical properties imparted by the bromo-quinoline structure contribute to the creation of dyes with specific color characteristics and stability. lookchem.com For example, the derivative Ethyl this compound-4-carboxylate is explicitly noted for its use as a building block in dye production. lookchem.com The presence of the bromine atom offers a reactive site for further functionalization through cross-coupling reactions, allowing for the extension of the chromophore system and modification of the final dye's properties. chemimpex.com
Development of Optoelectronic Materials, including Conjugated Copolymers
In the field of advanced materials science, this compound is a valuable precursor for creating organic semiconductor materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.comresearchgate.net Its structure is incorporated into small molecules and conjugated polymers to modulate their electronic and optical properties. mdpi.comsmolecule.com
One significant application is in the synthesis of π-conjugated polymers. researchgate.net A notable example is the polymer PBQT, which alternates a quinoline-vinylene trimer with benzodithiophene (BDT) units. mdpi.comresearchgate.net The synthesis involves a multi-step process where this compound is first used in a Knoevenagel condensation with 2,5-bis(octyloxy)terephthalaldehyde (B43986) to form a trimer. mdpi.comresearchgate.net This trimer, which contains two bromoquinoline units, is then polymerized with a BDT-containing monomer via a Stille coupling reaction to yield the final PBQT copolymer. mdpi.comresearchgate.net
Research findings on the PBQT polymer revealed significant photochromic behavior. mdpi.comresearchgate.net Upon irradiation with light, the polymer undergoes a conformational change (photoisomerization from trans to cis), resulting in a distinct color change. mdpi.comresearchgate.net This is observed as a shift in the material's absorption and fluorescence spectra. mdpi.com Such properties are highly desirable for applications in optical switches, security tags, and sensors. researchgate.net
Table 2: Photochromic Properties of PBQT Polymer in Chloroform
| Property | Before Irradiation | After Irradiation | Source |
|---|---|---|---|
| Absorption Maximum (λmax) | 449 nm (Blue) | 545 nm (Burgundy) | mdpi.com, researchgate.net |
| Fluorescence Emission Maximum | 513 nm (Green) | 605 nm (Orange) | mdpi.com, researchgate.net |
Furthermore, the electronic properties of the PBQT polymer were characterized to assess its potential as a semiconductor. researchgate.net Cyclic voltammetry was used to determine the frontier molecular orbital energy levels (HOMO and LUMO). researchgate.net The calculated bandgap of 1.6 eV places it in the category of a low-bandgap semiconductor, making it a promising material for photovoltaic applications. mdpi.comresearchgate.net
Table 3: Electronic Properties of PBQT Polymer
| Property | Value | Source |
|---|---|---|
| HOMO Level | -5.29 eV | researchgate.net |
| LUMO Level | -3.69 eV | researchgate.net |
| Electrochemical Bandgap (Eg) | 1.6 eV | researchgate.net |
In a separate application, a small molecule designed for optoelectronics, 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline) (OBM), was synthesized via a Knoevenagel condensation of this compound. researchgate.net This material was used as the electroluminescent layer in an OLED device, demonstrating the direct utility of this compound derivatives in fabricating functional electronic components. researchgate.net The resulting OLED showed strong performance, underscoring the material's potential. researchgate.net
Table 4: Performance of an OLED Device Using OBM
| Configuration | Voltage | Current | Luminance | Source |
|---|
Theoretical and Computational Chemistry Studies
Spectroscopic Analysis through Computational Methods
Computational approaches are instrumental in interpreting and predicting the spectroscopic behavior of 6-Bromo-2-methylquinoline.
The vibrational properties of this compound have been analyzed using experimental and computational techniques. ultraphysicalsciences.org The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been recorded experimentally in the ranges of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively. ultraphysicalsciences.orgultraphysicalsciences.org These experimental data provide a basis for a complete vibrational assignment and analysis of the fundamental modes of the compound. ultraphysicalsciences.org
Theoretical calculations are used to simulate the vibrational spectra, and the results are compared with the experimental data. ultraphysicalsciences.org For this compound, the calculated wavenumbers corresponding to the fundamental vibrational modes show good agreement with the observed FT-IR and FT-Raman spectra. ultraphysicalsciences.org This agreement allows for a detailed assignment of the vibrational modes, including those associated with the quinoline (B57606) ring and the methyl group. researchgate.net
Table 1: Assignment of Fundamental Vibrational Frequencies of this compound This table is interactive. Click on headers to sort.
| Vibrational Assignment | Calculated Frequency (B3LYP/6-31+G(d,p)) (cm⁻¹) | Experimental Frequency (FT-IR) (cm⁻¹) | Experimental Frequency (FT-Raman) (cm⁻¹) |
|---|---|---|---|
| C-H Stretch | 3065 | 3060 | 3062 |
| CH₃ Asymmetric Stretch | 2975 | 2970 | 2972 |
| CH₃ Symmetric Stretch | 2925 | 2920 | 2923 |
| C=C Stretch | 1610 | 1608 | 1612 |
| C=N Stretch | 1580 | 1575 | 1578 |
| CH₃ Asymmetric Bend | 1460 | 1455 | 1458 |
| CH₃ Symmetric Bend | 1380 | 1378 | 1382 |
| C-Br Stretch | 620 | 618 | 622 |
To support the experimental spectroscopic data, ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations have been employed. ultraphysicalsciences.org Specifically, the B3LYP functional has been used with standard basis sets like 6-31+G(d,p) and higher-level basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. ultraphysicalsciences.orgultraphysicalsciences.org
The geometry and normal modes of vibration obtained from these HF and DFT methods are in good agreement with the experimental data. ultraphysicalsciences.org It is a common practice to apply scaling factors to the calculated frequencies to correct for systematic errors arising from the neglect of anharmonicity and the use of finite basis sets. researchgate.net For instance, scaling factors have been applied to the calculated wavenumbers to improve the concordance between theoretical and experimental values. researchgate.net The use of these computational methods provides a reliable foundation for the detailed interpretation of the vibrational spectrum of the molecule. ultraphysicalsciences.org
Vibrational Spectroscopy Investigations
Molecular Dynamics and Simulation Studies
While molecular dynamics (MD) simulations are a powerful tool for investigating the local microstructure and interactions of molecules in various environments, specific MD studies focusing solely on this compound are not extensively detailed in the available literature. researchgate.netgrafiati.com Such simulations typically model the time-dependent behavior of molecular systems, providing insights into dynamic processes, conformational changes, and intermolecular interactions that are not accessible through static computational methods. For derivatives of this compound, MD simulations have been used in the context of molecular docking to study interactions with biological targets. grafiati.com
Solubility and Intermolecular Interaction Studies
The solubility of a compound is a critical property, and it is governed by the complex interplay of solute-solute, solute-solvent, and solvent-solvent interactions.
The equilibrium solubility of this compound has been systematically investigated in a variety of pure and binary solvent systems. acs.org Experimental studies have determined its solubility in ten different monosolvents and four binary aqueous mixtures over a temperature range of 278.15 K to 323.15 K using the isothermal method. acs.org
The monosolvents studied include methanol (B129727), ethanol, n-propanol, isopropanol, ethyl acetate, toluene (B28343), acetone (B3395972), acetonitrile, N,N-dimethylformamide (DMF), and water. acs.org Among these, the mole fraction solubility was found to be highest in toluene and lowest in water at a given temperature. acs.org For the binary solvent systems, which include mixtures of water with ethanol, isopropanol, DMF, and methanol, the maximum solubility was observed in the (DMF + water) blend, while the minimum was in the (methanol + water) mixture. acs.org The solubility data in these systems have been correlated using thermodynamic models such as the Apelblat, van't Hoff, and NRTL models for pure solvents, and the Jouyban–Acree model and its variations for mixed systems. acs.org
Table 2: Mole Fraction Solubility (x) of this compound in Pure Solvents at 323.15 K This table is interactive. Click on headers to sort.
| Solvent | Mole Fraction (x) × 10² |
|---|---|
| Toluene | 3.318 |
| Ethyl Acetate | 2.991 |
| Acetone | 2.764 |
| Acetonitrile | 2.528 |
| N,N-dimethylformamide (DMF) | 2.220 |
| n-Propanol | 0.9141 |
| Isopropanol | 0.8123 |
| Ethanol | 0.3896 |
| Methanol | 0.09981 |
| Water | 0.002888 |
Data sourced from the Journal of Chemical & Engineering Data. acs.org
The dissolution behavior of this compound has been explored from a molecular perspective to understand the underlying intermolecular forces. acs.org Analysis of the solvent effect indicates that the interactions between the solute (this compound) and the solvent molecules are the dominant factor governing the dissolution process. acs.orgresearchgate.net Thermodynamic analysis based on van't Hoff plots further reveals that the dissolution process in the studied solvents is endothermic and driven by entropy. researchgate.net This detailed analysis of solute-solvent interactions is crucial for processes such as crystallization and purification, as it helps in selecting appropriate solvent systems. acs.org
Equilibrium Solubility in Pure and Binary Solvent Systems
Electronic Structure and Photophysical Property Predictions
Theoretical and computational chemistry studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in predicting and understanding the electronic structure and photophysical properties of quinoline derivatives, including this compound. These computational approaches allow for the investigation of molecular geometries, frontier molecular orbitals (FMOs), and electronic absorption spectra, providing insights that complement experimental findings.
Computational investigations on quinoline derivatives often utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with various basis sets, such as 6-311++G(d,p), to optimize molecular structures and calculate electronic properties. tandfonline.com Such methods have been shown to provide geometrical parameters that are in good agreement with experimental data. tandfonline.com The analysis of FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and reactivity. tandfonline.comtandfonline.com A smaller energy gap generally corresponds to easier electronic transitions, which can lead to enhanced nonlinear optical (NLO) properties. tandfonline.com
Studies on various substituted quinolines demonstrate that the nature and position of substituents significantly impact the electronic structure. tandfonline.comnih.gov For instance, the introduction of electron-donating groups like amino groups and electron-withdrawing groups like formyl or bromo groups alters the electron density distribution across the quinoline scaffold. tandfonline.comnih.gov This modification directly affects the HOMO and LUMO energy levels and the resulting energy gap. In a study on 6-amino-2-formyl-quinoline, the calculated HOMO-LUMO gap was found to be small, suggesting a large charge transfer and potential for use as a semiconductor organic material. tandfonline.com
For this compound itself, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been performed to analyze its fundamental vibrations, which are inherently linked to its electronic structure. researchgate.net While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general principles from related quinoline derivatives can be applied. The bromine atom at the 6-position acts as an electron-withdrawing group, influencing the electronic distribution within the molecule.
The electronic properties of related fluoro-substituted methylquinolines have been explored, revealing significant electronic and polar properties. For example, 6-fluoro-4-hydroxy-2-methylquinoline was calculated to have a HOMO-LUMO energy gap of approximately 4.78 eV, indicating considerable stability. tandfonline.com
The photophysical properties, particularly the electronic absorption spectra, are predicted using TD-DFT methods. nih.govbohrium.com These calculations can predict the maximum absorption wavelengths (λmax) which correspond to electronic transitions, typically from the HOMO to the LUMO. mdpi.com For a series of designed quinoline-carbazole compounds, TD-DFT calculations at the B3LYP/6-311G(d,p) level showed good agreement between computed and experimental λmax values. mdpi.com
The table below summarizes key electronic properties calculated for representative quinoline derivatives from various computational studies, illustrating the influence of substitution on these parameters.
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
| Quinoline | B3LYP/6-311G++(d,p) | -6.445 | -1.185 | 5.26 |
| 6-amino-2-formyl-quinoline | B3LYP/6-311G++(d,p) | -5.856 | -2.715 | 3.141 |
| 6-fluoro-4-hydroxy-2-methylquinoline | B3LYP/6–311 + G (2d, p) | -6.21 | -1.43 | 4.78 |
| Reference Quinoline-Carbazole (Q3) | B3LYP/6−311G(d,p) | -5.593 | -1.331 | 4.262 |
| Reference Quinoline-Carbazole (Q4) | B3LYP/6−311G(d,p) | -5.546 | -1.328 | 4.218 |
| Reference Quinoline-Carbazole (Q5) | B3LYP/6−311G(d,p) | -5.540 | -1.325 | 4.215 |
This table presents data from computational studies on various quinoline derivatives to illustrate typical predicted electronic properties. tandfonline.comtandfonline.commdpi.com Data for this compound was not explicitly available in the searched literature.
Theoretical predictions of UV-Vis spectra for substituted quinolines have also been reported. The calculated absorption spectra help in understanding the electronic transitions. For 6-fluoro-4-hydroxy-2-methylquinoline, both theoretical and experimental UV-Vis spectra were examined to understand its electronic properties. tandfonline.com Similarly, studies on other quinoline derivatives have successfully used TD-DFT to predict absorption spectra. nih.gov
| Compound | Solvent | Calculated λmax (nm) |
| 6-fluoro-4-hydroxy-2-methylquinoline | Water | Not Specified |
| Quinoline-Carbazole (Q3) | Not Specified | 364 |
| Quinoline-Carbazole (Q4) | Not Specified | 360 |
| Quinoline-Carbazole (Q5) | Not Specified | 361 |
This table shows predicted maximum absorption wavelengths from TD-DFT calculations for related quinoline structures. tandfonline.commdpi.com
Future Research Directions and Emerging Areas
Development of Sustainable and Atom-Economical Synthetic Routes for 6-Bromo-2-methylquinoline and its Analogs
The demand for greener and more efficient chemical processes has spurred research into sustainable and atom-economical methods for synthesizing this compound and its analogs. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. researchgate.net Modern approaches are shifting towards cleaner, catalyst-driven reactions that maximize the incorporation of all atoms from the reactants into the final product.
Recent advancements include one-pot procedures and the use of environmentally benign catalysts. For instance, methods using cesium catalysts or operating under metal-free conditions have been developed for the synthesis of quinoline derivatives, offering high yields and mild reaction conditions. researchgate.netrsc.org Researchers are also exploring microwave-assisted synthesis and solvent-free reactions to reduce energy consumption and environmental impact. chemicalbook.comresearchgate.net The development of these sustainable routes is crucial for the large-scale and environmentally responsible production of this compound and its derivatives.
Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Method | Catalyst/Conditions | Advantages | Disadvantages |
| Doebner-von Miller Reaction | Strong acids (e.g., H2SO4), oxidizing agents | Readily available starting materials | Harsh conditions, low yields, significant byproducts |
| Cobalt-catalyzed Synthesis | Cobalt complexes | Atom-economical, high efficiency | Use of transition metals |
| Metal-free Photoredox Catalysis | Organic dyes, visible light | Environmentally friendly, mild conditions | May require specific light sources |
| Microwave-assisted Synthesis | Solvent-free or minimal solvent | Rapid reaction times, high yields | Specialized equipment required |
Discovery and Characterization of Novel Therapeutic Applications beyond Current Scope
The quinoline scaffold is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. researchgate.netucj.org.uanih.gov this compound serves as a key intermediate in the synthesis of many of these therapeutic agents. chemimpex.com Future research is aimed at discovering and characterizing new therapeutic applications for derivatives of this compound.
For example, hydrazone analogues of this compound have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. sci-hub.se The functionalization of the quinoline core allows for the fine-tuning of its biological activity, potentially leading to the development of more potent and selective drugs. brieflands.com The introduction of different functional groups can significantly impact the molecule's interaction with biological targets, opening up possibilities for treating a wider range of diseases. brieflands.com Research is also exploring the potential of quinoline derivatives as antiviral and anti-inflammatory agents. nih.govontosight.ai
Engineering of Functional Materials with Tailored Properties for Specific Technological Advancements
Beyond its pharmaceutical applications, this compound and its derivatives are being investigated for their potential in materials science. chemimpex.com The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for the development of functional materials. rsc.org
Researchers are exploring the use of quinoline derivatives in the creation of:
Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transporting properties of certain quinoline derivatives make them suitable for use in OLED displays.
Sensors: Functionalized quinolines can act as fluorescent probes for the detection of specific ions or molecules. chemimpex.com For instance, some derivatives have been designed to detect picric acid, a hazardous explosive. rsc.org
Coatings and Polymers: Quinoline-based polybenzoxazines have been developed for applications such as corrosion-resistant and water-repellent coatings. tandfonline.com These materials exhibit high hydrophobicity and can be used for oil-water separation. tandfonline.com
The ability to modify the structure of this compound allows for the precise tailoring of the material's properties to meet the demands of specific technological applications.
Advanced Computational Design and Predictive Modeling for the Rational Development of New Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new this compound derivatives with desired properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being employed to predict the biological activity and toxicity of new compounds before they are synthesized in the lab. tandfonline.comnih.govmdpi.com
These computational approaches allow researchers to:
Identify key structural features that are essential for a specific biological activity. mdpi.com
Predict the binding affinity of a molecule to its target protein.
Screen large virtual libraries of compounds to identify promising candidates for further investigation.
By using predictive modeling, scientists can streamline the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents and functional materials. nih.govdoaj.org For example, 3D-QSAR models have been successfully used to design novel quinoline derivatives with enhanced anticancer activity. mdpi.com
Table 2: Computationally Designed Quinoline Derivatives and Their Predicted Activities
| Derivative Type | Predicted Activity | Computational Method |
| 4-(2-fluorophenoxy) quinoline | c-MET kinase inhibition (anticancer) | Multiple Linear Regression |
| Aminoquinoline derivatives | Pharmacokinetic properties | ADMET 2.0 web resource |
| Quinoline-based analogues | Anti-gastric cancer activity | 3D-QSAR, CoMFA |
Q & A
Q. What strategies improve the regioselectivity of bromination in 2-methylquinoline derivatives?
- Methodology :
- Directing groups : Install –COOH or –CONHR groups at C-3 to steer bromination to C-6, validated by X-ray of intermediates .
- Microwave optimization : Reduce side products (e.g., dibrominated species) by limiting irradiation time (<8 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
